1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole
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Overview
Description
1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of pyrazoles and tetraazoles It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole, which is then reacted with sodium azide to form the tetraazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cycloaddition Reactions: The tetraazole ring can participate in cycloaddition reactions with alkynes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Materials Science: The compound is used in the development of new materials with specific properties such as conductivity and fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: Similar in structure but lacks the pyrazole and tetraazole rings.
1-Bromo-4-fluorobenzene: Contains the bromine and fluorine atoms but lacks the benzyl and pyrazole groups.
Uniqueness
1-[4-BROMO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1H-1,2,3,4-TETRAAZOLE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and tetraazole rings makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H8BrFN6 |
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Molecular Weight |
323.12 g/mol |
IUPAC Name |
1-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]tetrazole |
InChI |
InChI=1S/C11H8BrFN6/c12-9-6-18(5-8-3-1-2-4-10(8)13)15-11(9)19-7-14-16-17-19/h1-4,6-7H,5H2 |
InChI Key |
WJCWRHNZJDBFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N3C=NN=N3)Br)F |
Origin of Product |
United States |
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